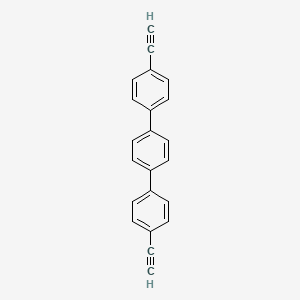

1,4-Bis(4-ethynylphenyl)benzene

説明

1,4-Bis(4-ethynylphenyl)benzene is an organic compound that belongs to the class of phenylene ethynylene derivatives. This compound is characterized by its rigid, linear structure, which makes it an interesting subject for various scientific studies. It is often used in the synthesis of molecular wires and other nanostructures due to its unique electronic properties .

作用機序

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given the structure of the compound, it may interact with various biochemical pathways, potentially influencing a wide range of cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(4-ethynylphenyl)benzene can be synthesized through a Sonogashira coupling reaction. This method involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst. The reaction is typically carried out in an inert atmosphere using a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production .

化学反応の分析

Types of Reactions

1,4-Bis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alkanes.

Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones

Reduction: Alkanes

Substitution: Halogenated derivatives

科学的研究の応用

1,4-Bis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of molecular wires and nanostructures due to its rigid, linear structure.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

類似化合物との比較

Similar Compounds

- 1,4-Bis(phenylethynyl)benzene

- 1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene

Comparison

1,4-Bis(4-ethynylphenyl)benzene is unique due to its specific electronic properties and structural rigidity. Compared to 1,4-Bis(phenylethynyl)benzene, it offers better electron transport capabilities, making it more suitable for applications in molecular electronics. The presence of ethynyl groups enhances its ability to form stable π-conjugated systems, which is a significant advantage over similar compounds .

特性

IUPAC Name |

1,4-bis(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-17-5-9-19(10-6-17)21-13-15-22(16-14-21)20-11-7-18(4-2)8-12-20/h1-2,5-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFFMABLPMLHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278412 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47230-46-6 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 1,4-Bis(4-ethynylphenyl)benzene?

A1: The molecular formula of this compound is C22H14, and its molecular weight is 278.35 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.* Infrared (IR) Spectroscopy: Helps identify functional groups, particularly the characteristic signals of the ethynyl (C≡C) and aromatic C-H bonds.* Raman Spectroscopy: Offers complementary information to IR, particularly useful for studying conjugated systems like the one present in this compound.

Q3: How does the presence of ethynyl groups in this compound influence its material properties?

A3: The ethynyl groups in this compound play a crucial role in its self-assembly and reactivity. [] They can participate in various chemical reactions, leading to the formation of covalent bonds and the creation of extended structures, such as polymers and supramolecular networks.

Q4: How does this compound interact with metal surfaces?

A4: Research has shown that this compound can form ordered structures on specific metal surfaces, such as gold. [, ] This interaction is driven by the molecule's ability to form weak bonds with the metal surface, leading to self-assembled monolayers or more complex structures.

Q5: What are the potential applications of this compound in surface science?

A5: The controlled organization of this compound on surfaces makes it a promising candidate for several applications, including:* Molecular Electronics: Creating molecular wires or components for nanoscale electronic devices. * Surface Patterning: Forming templates for the controlled deposition of other materials.* Catalysis: Anchoring catalytic centers on a surface to enhance catalytic activity and selectivity.

Q6: What computational chemistry methods are suitable for studying this compound?

A6: Various computational methods can be employed, depending on the specific research question. Some common methods include:* Density Functional Theory (DFT): Useful for studying electronic structure, bonding, and geometry optimization. []* Molecular Dynamics (MD) Simulations: Can simulate the movement and interactions of this compound molecules over time, providing insights into self-assembly processes and dynamic behavior.* Monte Carlo Simulations: Can be used to study the adsorption and arrangement of this compound on surfaces.

Q7: Can computational models predict the properties of this compound-based materials?

A7: Yes, computational models can predict various properties, including:* Electronic Band Structure: Essential for understanding the electrical conductivity and potential applications in electronic devices.* Optical Properties: Predicting the absorption and emission spectra, which are crucial for optoelectronic applications.* Mechanical Properties: Estimating parameters like Young's modulus, providing insight into the material's stiffness and flexibility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)

![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)